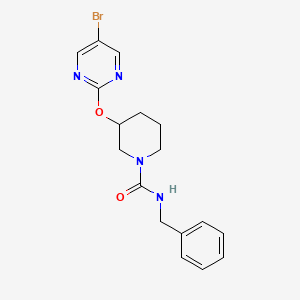
N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19BrN4O2 and its molecular weight is 391.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a benzyl group and a 5-bromopyrimidine moiety. The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate amines and aldehydes.
- Introduction of the Bromopyrimidine Moiety: A nucleophilic substitution reaction is used to attach the bromopyrimidine derivative to the piperidine.
- Attachment of the Benzyl Group: This is accomplished via benzylation reactions using benzyl chloride in the presence of a base.
The overall structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects, including anti-inflammatory and anticancer activities .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related piperidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The median growth inhibitory concentration (IC50) values for these compounds were determined, demonstrating their potential as therapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-benzyl derivative | MCF-7 | 12.5 |
| N-benzyl derivative | A-549 | 15.0 |
Neuroprotective Effects
N-benzyl derivatives have also been evaluated for their neuroprotective properties, particularly in models of Alzheimer's disease. Some compounds demonstrated dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are crucial in neurodegenerative processes. For example, one derivative showed an HDAC IC50 of 0.17 µM and an AChE IC50 of 6.89 µM, indicating potent multitarget activity .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a recent study, the anticancer efficacy of N-benzyl derivatives was evaluated in vitro against various cancer cell lines. The results indicated that compounds with the bromopyrimidine moiety exhibited enhanced cytotoxicity compared to their non-brominated counterparts.
Case Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of N-benzyl derivatives in PC-12 cells. The study found that these compounds could significantly reduce oxidative stress and inhibit apoptosis pathways, suggesting their potential use in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
N-benzyl-3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-14-10-19-16(20-11-14)24-15-7-4-8-22(12-15)17(23)21-9-13-5-2-1-3-6-13/h1-3,5-6,10-11,15H,4,7-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDKJRMZZOSGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













